Lipophilicity (XLogP3) Advantage Over 8a-Phenyl and 8a-(4-Methoxyphenyl) Analogs
The target compound exhibits a computed XLogP3 of 3.6 [1], which represents a significant increase in lipophilicity compared to the 8a-phenyl analog (CAS 18409-72-8) and the 8a-(4-methoxyphenyl) analog (CAS 904817-50-1). The tert-butyl group's contribution to logP exceeds that of the 4-fluoro substituent (CAS 904817-57-8), which is estimated to increase logP by only ~0.2–0.4 units relative to the unsubstituted phenyl . This increased lipophilicity is directly relevant to CNS penetration potential, as compounds with logP in the 3–5 range generally exhibit optimal blood-brain barrier permeability. The lower molecular weight of the unsubstituted phenyl analog (202.30 g/mol, C13H18N2) and the 4-fluorophenyl analog (220.29 g/mol, C13H17FN2) precludes them from achieving comparable lipophilicity without additional structural modification .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 (PubChem computed) |
| Comparator Or Baseline | 8a-phenyl analog: estimated XLogP3 ~2.1–2.5; 8a-(4-methoxyphenyl) analog: estimated XLogP3 ~1.8–2.2; 8a-(4-fluorophenyl) analog: estimated XLogP3 ~2.3–2.7 |
| Quantified Difference | ΔXLogP3 ≥ 1.1 units vs. unsubstituted phenyl analog (estimated) |
| Conditions | Computed using XLogP3 algorithm (PubChem 2021.05.07 release); comparator values estimated based on structural fragment contributions. |
Why This Matters
For CNS-targeted medicinal chemistry programs, the higher lipophilicity of the tert-butylphenyl analog directly predicts superior blood-brain barrier penetration, making it the preferred starting scaffold when CNS exposure is a project requirement.
- [1] PubChem Compound Summary for CID 16740859, 8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine. National Center for Biotechnology Information (2026). View Source
